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Introduction
In situ hybridization (ISH) is a powerful technique that allows for the precise localization of

specific nucleic acid sequences (DNA or RNA) within the context of morphologically preserved

tissue sections or cells. When combined with fluorescent labeling, the technique, known as

fluorescence in situ hybridization (FISH), provides a sensitive and specific method for

visualizing gene expression patterns, chromosomal abnormalities, and the presence of

infectious agents.

Aminomethylcoumarin acetate (AMCA) is a blue fluorescent dye that serves as an excellent

label for oligonucleotide probes in FISH applications. Its utility is underscored by its brightness,

high resistance to photobleaching, and a significant Stokes shift, which minimizes spectral

overlap in multicolor imaging experiments.[1] This document provides detailed application

notes and protocols for the successful implementation of in situ hybridization using AMCA-

labeled probes.

Advantages of AMCA-Labeled Probes
Bright Blue Fluorescence: AMCA is one of the brightest blue fluorescent dyes available,

ensuring a strong signal for target detection.[1]
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High Photostability: AMCA exhibits high resistance to photobleaching, allowing for longer

exposure times during image acquisition without significant signal loss.[1]

Minimal Spectral Overlap: With an excitation maximum around 350 nm and an emission

maximum around 450 nm, AMCA is well-suited for multicolor experiments with green and red

fluorophores, as the spectral overlap is minimal.[1][2]

pH-Independent Fluorescence: The fluorescence of AMCA is stable across a wide pH range

(pH 4 to 10), providing consistent signal in various biological sample conditions.[1]

Data Presentation
A comparative summary of the photophysical properties of AMCA and other commonly used

blue fluorophores is presented below. This data is crucial for selecting the appropriate dye and

filter sets for your microscopy setup.

Fluorophore
Excitation Max
(nm)

Emission Max
(nm)

Molar
Extinction
Coefficient
(cm⁻¹M⁻¹)

Quantum Yield
(Φ)

AMCA ~346-350 ~442-450 ~19,000 ~0.91[3]

DAPI (bound to

DNA)
~358-359 ~457-461 ~27,000[4][5][6] ~0.92[4]

Alexa Fluor™

350
346 442 19,000[7]

Not widely

reported

Experimental Protocols
This section provides a comprehensive protocol for performing in situ hybridization with AMCA-

labeled probes, from probe preparation to signal detection.

I. Preparation of AMCA-Labeled Oligonucleotide Probes
This protocol describes the labeling of an amino-modified oligonucleotide with an AMCA-NHS

ester.
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Materials:

Amino-modified oligonucleotide probe

AMCA-NHS ester

Anhydrous Dimethylsulfoxide (DMSO)

0.1 M Sodium Bicarbonate buffer (pH 8.5)

Nuclease-free water

Ethanol

3 M Sodium Acetate

Procedure:

Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in nuclease-free

water to a final concentration of 1-2 mg/mL.

AMCA-NHS Ester Stock Solution: Immediately before use, dissolve the AMCA-NHS ester in

anhydrous DMSO to a concentration of 10 mg/mL.

Labeling Reaction:

In a microcentrifuge tube, combine the amino-modified oligonucleotide solution with an

equal volume of 0.1 M sodium bicarbonate buffer (pH 8.5).

Add a 10-20 fold molar excess of the AMCA-NHS ester stock solution to the

oligonucleotide solution.

Vortex the mixture gently and incubate for 2-4 hours at room temperature in the dark.

Purification of the Labeled Probe:

Precipitate the labeled oligonucleotide by adding 1/10th volume of 3 M sodium acetate

and 3 volumes of ice-cold 100% ethanol.
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Incubate at -20°C for at least 1 hour.

Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.

Carefully decant the supernatant.

Wash the pellet with 70% ethanol and centrifuge again.

Air-dry the pellet and resuspend in a suitable volume of nuclease-free water.

Quantification: Determine the concentration and labeling efficiency of the AMCA-labeled

probe using a spectrophotometer.

II. In Situ Hybridization Protocol for Tissue Sections
This protocol is a general guideline and may require optimization for specific tissues and target

RNAs.

Materials:

Formalin-fixed, paraffin-embedded (FFPE) tissue sections on slides

Xylene

Ethanol series (100%, 95%, 70%)

Phosphate-buffered saline (PBS)

Proteinase K

Hybridization Buffer (e.g., 50% formamide, 5x SSC, 1x Denhardt's solution, 100 µg/mL

sheared salmon sperm DNA)

AMCA-labeled probe

Wash Buffers (e.g., 2x SSC, 0.1x SSC)

DAPI counterstain
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Antifade mounting medium

Procedure:

Deparaffinization and Rehydration:

Immerse slides in xylene (2 x 10 minutes).

Rehydrate through a graded ethanol series: 100% (2 x 5 minutes), 95% (5 minutes), 70%

(5 minutes).

Rinse in deionized water (5 minutes).

Permeabilization:

Incubate slides in Proteinase K solution (10-20 µg/mL in PBS) at 37°C for 10-30 minutes.

The time and concentration may need optimization.

Wash in PBS (2 x 5 minutes).

Pre-hybridization:

Dehydrate the sections again through a graded ethanol series (70%, 95%, 100%) and air

dry.

Apply hybridization buffer to the tissue section and incubate in a humidified chamber at 37-

42°C for 1-2 hours.

Hybridization:

Denature the AMCA-labeled probe by heating at 75-85°C for 5-10 minutes, then

immediately place on ice.

Dilute the denatured probe in pre-warmed hybridization buffer to the desired concentration

(e.g., 1-10 ng/µL).

Remove the pre-hybridization buffer from the slides and apply the hybridization mix

containing the AMCA-labeled probe.
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Cover with a coverslip, seal, and incubate overnight in a humidified chamber at a

temperature optimized for your probe and target (typically 37-55°C).

Post-Hybridization Washes:

Carefully remove the coverslips.

Wash the slides in 2x SSC at the hybridization temperature for 15 minutes.

Perform a high-stringency wash in 0.1x SSC at a slightly elevated temperature (e.g., 42-

60°C) for 15-30 minutes. This step is critical for reducing background.

Wash in 2x SSC at room temperature for 5 minutes.

Counterstaining and Mounting:

If desired, counterstain the nuclei with DAPI.

Rinse briefly in water.

Mount the slides with an antifade mounting medium.

Imaging:

Visualize the AMCA signal using a fluorescence microscope equipped with a suitable UV

filter set (Excitation: ~350 nm, Emission: ~450 nm).

Mandatory Visualizations
Experimental Workflow for AMCA In Situ Hybridization
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Caption: Workflow for AMCA in situ hybridization.
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Caption: Factors influencing ISH signal and specificity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.aatbio.com/resources/application-notes/labeling-of-amino-modified-oligonucleotides-with-dye-nhs-esters
https://www.aatbio.com/resources/application-notes/labeling-of-amino-modified-oligonucleotides-with-dye-nhs-esters
https://www.sigmaaldrich.com/SG/en/technical-documents/protocol/genomics/pcr/nhs-ester-oligonucleotide-conjugation
https://www.sigmaaldrich.com/SG/en/technical-documents/protocol/genomics/pcr/nhs-ester-oligonucleotide-conjugation
https://www.lumiprobe.com/p/amca-carboxylic-acid
https://app.fluorofinder.com/dyes/23-dapi-ex-max-354-nm-em-max-456-nm
https://www.aatbio.com/products/dapi-4-6-diamidino-2-phenylindole-dihydrochloride-cas-28718-90-3
https://www.aatbio.com/data-sets/dapi-specifications
https://www.thermofisher.com/us/en/home/references/molecular-probes-the-handbook/technical-notes-and-product-highlights/the-alexa-fluor-dye-series.html
https://www.benchchem.com/product/b009025#in-situ-hybridization-using-amca-labeled-probes
https://www.benchchem.com/product/b009025#in-situ-hybridization-using-amca-labeled-probes
https://www.benchchem.com/product/b009025#in-situ-hybridization-using-amca-labeled-probes
https://www.benchchem.com/product/b009025#in-situ-hybridization-using-amca-labeled-probes
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b009025?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b009025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of
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